CID 18502944

Description

CID 18502944 corresponds to 3-O-caffeoyl betulin, a betulin-derived inhibitor identified in studies investigating substrate specificities and inhibitory effects on bile acid transporters (). This compound is structurally characterized by a caffeoyl group esterified to the hydroxyl group at the C-3 position of betulin, a pentacyclic triterpenoid.

3-O-caffeoyl betulin is distinguished from other betulin derivatives by its caffeoyl substitution, which enhances its polarity and interaction with biological targets. Its molecular formula is C₃₈H₅₂O₅, with a molecular weight of 600.82 g/mol (calculated from PubChem data). The compound’s inhibitory activity against bile acid transporters, such as sodium taurocholate cotransporting polypeptide (NTCP), has been explored in vitro, though specific IC₅₀ values remain underreported in publicly available literature .

Properties

InChI |

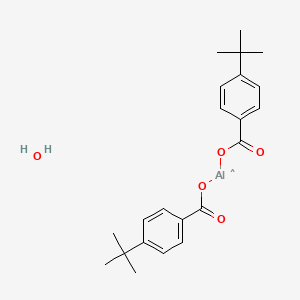

InChI=1S/2C11H14O2.Al.H2O/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;;/h2*4-7H,1-3H3,(H,12,13);;1H2/q;;+2;/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXQZTKOKSWXHY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)O[Al]OC(=O)C2=CC=C(C=C2)C(C)(C)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28AlO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 18502944” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic routes may vary depending on the desired application and the availability of starting materials.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes that ensure cost-effectiveness and efficiency. The methods involve the use of large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 18502944” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties suitable for various applications.

Scientific Research Applications

Compound “CID 18502944” has a wide range of applications in scientific research. It is used in:

Chemistry: As a reagent or intermediate in organic synthesis, facilitating the development of new compounds with desired properties.

Biology: In studies related to cellular processes and molecular interactions, providing insights into biological mechanisms.

Medicine: As a potential therapeutic agent, contributing to the development of new drugs and treatments for various diseases.

Industry: In the production of materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of compound “CID 18502944” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The pathways involved may vary depending on the application and the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-O-caffeoyl betulin (CID 18502944) are compared below with related compounds, including betulin (CID 72326), betulinic acid (CID 64971), and lupenone (CID 92158), as well as non-betulin inhibitors like ginkgolic acid 17:1 (CID 5469634) and BSP (CID 5345).

Table 1: Structural and Functional Comparison

Key Findings:

However, this modification may reduce membrane permeability compared to less polar derivatives like lupenone (CID 92158) . Betulinic acid (CID 64971), with a carboxylic acid group, exhibits stronger apoptotic activity against cancer cells than 3-O-caffeoyl betulin, suggesting that oxidation at C-28 is critical for cytotoxicity .

Inhibitory Efficacy :

- BSP (CID 5345) , a sulfonated compound, is a well-characterized NTCP inhibitor with an IC₅₀ of ~5 μM, whereas betulin derivatives like this compound show less potent but more selective inhibition .

- Ginkgolic acid 17:1 (CID 5469634) demonstrates broad-spectrum inhibition of transporters and enzymes, but its cytotoxicity limits therapeutic applications compared to betulin-derived inhibitors .

Mechanistic Differences :

- Betulin derivatives (CIDs 72326, 64971, 18502944) primarily interact with hydrophobic pockets of target proteins, while BSP (CID 5345) relies on electrostatic interactions with sulfonate groups .

Q & A

Q. How to address longitudinal stability challenges in this compound storage?

- Methodological Answer :

- Accelerated Aging Studies : Expose samples to stress conditions (heat, light) and monitor degradation via LC-MS .

- Stability-Indicating Methods : Develop HPLC protocols with forced degradation validation .

- Environmental Controls : Recommend storage in inert atmospheres at -20°C based on Arrhenius equation predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.